molecular formula C25H18Fe2N6O16S2 B12719510 (mu-((3,3'-(Methylenebis((4,6-dihydroxy-m-phenylene)azo))bis(4-hydroxy-5-nitrobenzenesulphonato))(6-)))diiron CAS No. 85392-58-1

(mu-((3,3'-(Methylenebis((4,6-dihydroxy-m-phenylene)azo))bis(4-hydroxy-5-nitrobenzenesulphonato))(6-)))diiron

Cat. No.: B12719510
CAS No.: 85392-58-1
M. Wt: 834.3 g/mol
InChI Key: ZFVDBIKQBZBCJR-UHFFFAOYSA-N
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Description

[Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron is a complex coordination compound featuring iron atoms coordinated with azo and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron typically involves the reaction of iron salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to ensure complete reaction and formation of the desired complex.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, where the iron centers are oxidized to higher oxidation states.
  • Reduction: It can also be reduced, leading to changes in the oxidation state of the iron atoms.
  • Substitution: The azo and sulfonate groups can participate in substitution reactions, where other ligands replace these groups.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iron complexes, while reduction may produce lower oxidation state complexes.

Scientific Research Applications

Chemistry::

  • Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
  • Employed in the synthesis of other complex coordination compounds.
Biology::
  • Studied for its potential interactions with biological molecules, which could lead to applications in bioinorganic chemistry.
Medicine::
  • Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
Industry::
  • Utilized in the production of dyes and pigments due to its vibrant color.
  • Applied in materials science for the development of new materials with specific electronic or magnetic properties.

Mechanism of Action

The mechanism by which [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron exerts its effects involves coordination chemistry principles. The iron centers can undergo redox reactions, facilitating electron transfer processes. The azo and sulfonate groups can interact with various substrates, leading to catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: The presence of nitro groups in [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron imparts unique electronic properties, making it distinct from other similar compounds

Properties

CAS No.

85392-58-1

Molecular Formula

C25H18Fe2N6O16S2

Molecular Weight

834.3 g/mol

IUPAC Name

3-[[5-[[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]phenyl]methyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;iron

InChI

InChI=1S/C25H18N6O16S2.2Fe/c32-20-8-22(34)14(26-28-16-4-12(48(42,43)44)6-18(24(16)36)30(38)39)2-10(20)1-11-3-15(23(35)9-21(11)33)27-29-17-5-13(49(45,46)47)7-19(25(17)37)31(40)41;;/h2-9,32-37H,1H2,(H,42,43,44)(H,45,46,47);;

InChI Key

ZFVDBIKQBZBCJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)CC3=CC(=C(C=C3O)O)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])S(=O)(=O)O.[Fe].[Fe]

Origin of Product

United States

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